molecular formula C19H30N4O2 B2500244 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-90-0

6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2500244
CAS RN: 2097891-90-0
M. Wt: 346.475
InChI Key: LCOVWTCIMPMAQJ-UHFFFAOYSA-N
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Description

The compound 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the research. The papers focus on the synthesis and biological evaluation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones, which share a common pyridazinone core and morpholine or piperidine substituents .

Synthesis Analysis

The synthesis of related compounds involves the creation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones, which are established using various spectroscopic techniques. The process likely involves multiple steps, including the formation of the pyridazinone core and the subsequent addition of morpholine or piperidine groups. The exact synthesis route for the compound would be similar, with the addition of a cyclopropyl group to the structure .

Molecular Structure Analysis

The molecular structure of a related compound, 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one, shows that the morpholine ring adopts a chair conformation, and the piperazine ring is puckered. The dihydropyridazine ring makes specific dihedral angles with the phenyl and benzene rings. These structural features contribute to the overall conformation and potential reactivity of the molecule. The compound of interest would have a similar conformation with the addition of a cyclopropyl group, which may influence its dihedral angles and interactions .

Chemical Reactions Analysis

The chemical reactions involving pyridazinone derivatives typically include interactions with biological targets that lead to their anti-inflammatory and analgesic effects. The specific reactions of the compound would depend on its precise structure and the presence of functional groups that can interact with enzymes or receptors in the body. The related compounds have been evaluated for such biological activities, indicating that the compound may also undergo similar reactions in a biological context .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the related compounds' properties can be inferred. These compounds are likely to have moderate molecular weights and exhibit solid-state properties conducive to forming stable crystal structures, as evidenced by the presence of C—H⋯O interactions and C—H⋯π interactions in the crystal lattice. The solubility, melting points, and other physical properties would be determined by the specific substituents and their arrangement in the molecule .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, due to its structural complexity, might be involved in various chemical syntheses and reactions, contributing to the development of novel compounds with potential applications in pharmaceuticals and materials science. For instance, the interaction of morpholine and piperidine derivatives in chemical reactions can lead to the formation of compounds with significant biological activities. A study by Yamagata et al. (1993) explored the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization with a base, showcasing the versatility of morpholine and piperidine derivatives in synthesizing heterocyclic compounds with potential pharmacological properties (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include investigating its potential use as a pharmaceutical compound, or studying its reactivity under different conditions .

properties

IUPAC Name

6-cyclopropyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c24-19-4-3-18(17-1-2-17)20-23(19)15-16-5-7-21(8-6-16)9-10-22-11-13-25-14-12-22/h3-4,16-17H,1-2,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOVWTCIMPMAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

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